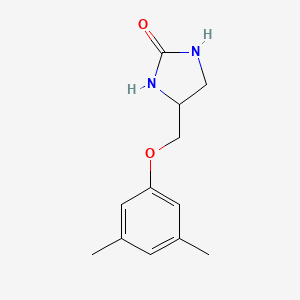
αC-Conotoxin-PrXA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
αC-Conotoxin PrXA (AlphaC-PrXA) is a conotoxin that was originally isolated from the venom of the fish-hunting Conus parius. αC-Conotoxin PrXA is a highly specific inhibitor of the neuromuscular nAChR. It potently antagonizes mouse muscle adult α1/β1/ε/δ nAChR subunits (IC50 = 1.8 nM) as well as fetal mouse muscle α1/β1/γ/δ nAChR subunits (IC50 = 3 nM). αC-Conotoxin PrXA competes with α-bungarotoxin for binding at the α/δ and α/γ nAChR subunit interfaces (with higher affinity however for the α/δ subunit interface such as α-conotoxin GI and α-conotoxin MI). The 3D structure of αC-Conotoxin PrXA is different from other conotoxins that target nAChR and it is most similar to Waglerin-1, a nAChR blocker isolated from a snake venom. αC-Conotoxin PrXA is a useful tool for investigating the structure and physiological role of nAChRs.
Applications De Recherche Scientifique
Novel Family of Nicotinic Acetylcholine Receptor Antagonists
αC-Conotoxin PrXA, identified from the venom of Conus parius, marks the discovery of a new family of peptides antagonizing nicotinic acetylcholine receptors (nAChRs). It competes with alpha-bungarotoxin for binding at the alpha/delta and alpha/gamma subunit interfaces of the nAChR, showing specificity for the neuromuscular nAChR. This distinct peptide family differs from other conopeptides in its structural and genetic characteristics, setting it apart as a unique research tool in neurobiology and pharmacology (Jimenéz, Olivera, & Teichert, 2007).
Aptamer Modulation of αC-Conotoxin PrXA Pharmacology
Research on αC-Conotoxin PrXA has extended into the exploration of DNA-based aptamers as neutralizing tools. Aptamers can modulate the effects of this toxin in vitro and in vivo, offering potential for treatment against envenomation and toxin-related medical conditions. These findings are significant for developing new methods in medical toxicology and venom therapy (Taiwé et al., 2019).
Functional Neutralization of Toxins by Oligonucleotides
The use of DNA aptamers in vivo has shown promise in neutralizing the toxic effects of αC-Conotoxin PrXA. This approach is being considered as a fast-acting and reliable method for toxin neutralization, providing a potential alternative to traditional treatments like donor sera in cases of envenomation (El-Aziz et al., 2017).
Propriétés
Formule moléculaire |
C160H249N43O44S2 |
|---|---|
Poids moléculaire |
3541.1 Da |
Apparence |
White lyophilized solidPurity rate: > 95 %AA sequence: Thr-Tyr-Gly-Ile-Tyr-Asp-Ala-Lys-Pro-Hyp-Phe-Ser-Cys13-Ala-Gly-Leu-Arg-Gly-Gly-Cys20-Val-Leu-Pro-Hyp-Asn-Leu-Arg-Hyp-Lys-Phe-Lys-Glu-NH2Disulfide bonds: Cys13-Cys20Length (aa): 32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



